4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine
Description
4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine is a pyrimidine derivative featuring a methylsulfinylmethyl group at the 4-position, a phenoxy substituent at the 6-position, and a 4-pyridinyl moiety at the 2-position. The phenoxy and pyridinyl groups contribute to π-π stacking and hydrogen-bonding capabilities, respectively, which may enhance binding to therapeutic targets.
Properties
IUPAC Name |
4-(methylsulfinylmethyl)-6-phenoxy-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-23(21)12-14-11-16(22-15-5-3-2-4-6-15)20-17(19-14)13-7-9-18-10-8-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRMNFNGYXSIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction using phenol and a suitable leaving group on the pyrimidine ring.
Attachment of the Methylsulfinylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group back to a methylthio group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the methylthio derivative.
Substitution: The products vary depending on the nucleophile used, resulting in different substituted pyrimidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
Antidiabetic Activity
Studies have demonstrated that derivatives of pyrimidine compounds can significantly lower blood glucose levels and improve lipid profiles in diabetic models. For instance, a related compound showed synergistic effects with metformin, enhancing its HbA1c-lowering effect in ob/ob mice . The structural similarities suggest that 4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine may possess similar antidiabetic properties.
Anticancer Potential
Pyrimidine derivatives have been extensively studied for their anticancer activities. The introduction of various substituents on the pyrimidine ring has been shown to enhance anticancer efficacy by targeting specific pathways involved in tumor growth and metastasis. Research into similar compounds has indicated promising results in inhibiting cancer cell proliferation .
Anti-inflammatory Effects
Compounds with a pyrimidine structure have been reported to exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory pathways, providing therapeutic benefits .
Case Study 1: Antidiabetic Effects
A study focused on the synthesis of pyrimidine derivatives demonstrated that certain modifications led to enhanced inhibition of 11β-hydroxysteroid dehydrogenase type 1, a key enzyme in glucose metabolism. This suggests that similar modifications to the structure of this compound could yield potent antidiabetic agents .
Case Study 2: Anticancer Activity
In another study, a series of pyrimidine-based compounds were synthesized and evaluated for their ability to inhibit cancer cell lines. The findings indicated that specific substitutions on the pyrimidine ring significantly increased cytotoxicity against various cancer cells, highlighting the potential for this compound to be developed as an anticancer agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications and Electronic Effects
Sulfur-Containing Groups
Methylsulfinyl vs. Methylsulfonyl/Sulfanyl: Methylsulfinyl: The sulfinyl group (S=O) in the target compound is less oxidized than sulfonyl (SO₂) but more polar than sulfanyl (S–). Methylsulfonyl: Compounds like 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (IC₅₀ = 1.4 μM) exhibit higher polarity and stronger hydrogen-bonding capacity, which correlate with micromolar-range bioactivity .
Aromatic Substituents
Phenoxy vs. Phenyl: The phenoxy group in the target compound (vs. phenyl in ’s 4-[(benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine) introduces an oxygen atom, enhancing hydrogen-bond acceptor capacity and rotational flexibility . 4-Pyridinyl vs. Phenyl: The pyridinyl nitrogen in the target compound enables coordination with metal ions or acidic residues in enzymes, a feature absent in phenyl-substituted analogs (e.g., ) .
Key Observations :
Physicochemical Properties
Biological Activity
4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyrimidine is a compound that has gained attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H26N6S
- Molecular Weight : 466.6 g/mol
- IUPAC Name : N-methyl-N-[[4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)phenyl]methyl]-2-(1H-pyrazol-4-yl)ethanamine
Biological Activity Overview
The biological activity of this compound has been investigated across various domains, including:
- Anticancer Activity
- Antimicrobial Properties
- Anticonvulsant Effects
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study demonstrated that the compound showed an IC50 value lower than that of doxorubicin in both Bcl-2 Jurkat and A-431 cell lines, indicating potent anticancer properties .
Table 1: Anticancer Activity Data
Antimicrobial Properties
The compound also displayed promising antimicrobial activity. It was tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 µg/mL for bacteria and from 7.8 to 5.8 µg/mL for fungi. The presence of electron-withdrawing groups was found to enhance the antimicrobial efficacy .
Table 2: Antimicrobial Activity Data
Anticonvulsant Effects
In terms of anticonvulsant activity, the compound has been evaluated in various models, demonstrating effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly influenced anticonvulsant potency .
Case Study: Anticonvulsant Activity Assessment
A notable study involved testing the compound in a PTZ-induced seizure model, where it showed a significant protective effect at doses as low as 24.38 mg/kg, indicating strong anticonvulsant properties .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.
- Antimicrobial Action : It may disrupt microbial cell membranes or inhibit essential microbial enzymes.
- Anticonvulsant Mechanism : The compound likely modulates neurotransmitter systems, particularly GABAergic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
